Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
CAS No.: 427878-69-1
Cat. No.: VC2223383
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 427878-69-1 |
|---|---|
| Molecular Formula | C11H16N2O4 |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | diethyl 1-amino-3-methylpyrrole-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C11H16N2O4/c1-4-16-10(14)8-6-13(12)9(7(8)3)11(15)17-5-2/h6H,4-5,12H2,1-3H3 |
| Standard InChI Key | WADSUPVZUARTPO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C(=C1C)C(=O)OCC)N |
| Canonical SMILES | CCOC(=O)C1=CN(C(=C1C)C(=O)OCC)N |
Introduction
Physical and Chemical Properties
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate possesses distinctive physical and chemical properties that are fundamental to understanding its behavior in various applications. The compound features a pyrrole ring core with specific functional groups attached at strategic positions. The amino group at position 1, methyl group at position 3, and two carboxylate groups at positions 2 and 4 contribute to its unique reactivity profile and potential interactions with biological systems .
The key physicochemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate |
| CAS Number | 427878-69-1 |
| Molecular Formula | C11H16N2O4 |
| Molecular Weight | 240.26 g/mol |
| Appearance | White solid (typical for similar pyrrole derivatives) |
| Product Family | Bioactive Small Molecules |
The compound's structure contains several key features that determine its chemical behavior. The presence of two ester groups (carboxylates) makes it susceptible to hydrolysis under appropriate conditions. The amino group at the nitrogen position of the pyrrole ring is a potential site for further functionalization through various chemical reactions . These structural characteristics contribute to the compound's versatility as a building block in organic synthesis.
Structural Comparison with Related Compounds
To better understand the unique features of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate, it is helpful to compare it with similar compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | C11H16N2O4 | 240.26 | 427878-69-1 | Reference compound |
| Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate | C13H20N2O4 | 268.31 | 651744-39-7 | Contains isopropyl instead of methyl at position 3 |
| 1-Amino-3-methylpyrrole-2,4-dicarboxylic acid dimethyl ester | C9H12N2O4 | 212.2 | 310431-26-6 | Contains methyl esters instead of ethyl esters |
| Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | C10H14N2O4 | 226.23 | 853058-40-9 | Amino group at position 3 instead of position 1 |
This comparison highlights the structural diversity within this family of compounds and demonstrates how slight modifications to the core structure can result in distinct molecules with potentially different properties and applications .
Applications and Research
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate has several significant applications across different scientific disciplines, demonstrating its versatility and importance in chemical and biological research.
Applications in Organic Chemistry
In organic chemistry, Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its structure, featuring multiple functional groups, provides various sites for further chemical transformations. The compound can be used in:
-
Synthesis of trisubstituted pyrroles such as diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate and diethyl 1-benzoyloxyrmethyl-3,4-pyrroledicarboxylate
-
Reactions with various aliphatic and (hetero)aromatic primary amines to produce a series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates with yields ranging from 14% to 93%
-
As an intermediate in the development of more complex heterocyclic systems with potential pharmaceutical applications
These applications highlight the compound's importance as a versatile synthetic intermediate in the preparation of structurally diverse pyrrole derivatives.
Applications in Material Science
In material science, Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate has been utilized in the preparation of specialized materials with unique properties:
-
Development of pyrrole copolymer soft actuators with reduced electrochemical creep and actuating strain
-
Potential applications in smart materials and sensors based on pyrrole derivatives
-
Contribution to advanced material systems with controlled physical and chemical properties
These applications demonstrate the compound's potential beyond traditional organic synthesis, extending into functional materials with technological relevance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume